molecular formula C11H17N5 B11739911 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11739911
M. Wt: 219.29 g/mol
InChI Key: HNMKHPCUKGWHGF-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene (–CH2–) bridge. The first pyrazole ring (attached to the methylene group) is substituted at the 1-position with an ethyl group and at the 4-position with a methyl group. The second pyrazole ring is substituted at the 1- and 4-positions with methyl groups and bears a primary amine at the 5-position.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(7-14-16)6-12-11-9(2)5-13-15(11)3/h5,7-8,12H,4,6H2,1-3H3

InChI Key

HNMKHPCUKGWHGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under acidic or basic conditions .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted reactions and heterogeneous catalytic systems. These methods offer advantages like reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry

The pyrazole ring system is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has shown promise in several studies:

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives and evaluated their anticancer activity against colorectal carcinoma cells. The results indicated that certain compounds displayed significant cytotoxicity, with some more effective than established treatments like edaravone .

CompoundIC50 (µM)Cell Line
3i10RKO (colorectal)
3j15MCF7 (breast)
3k25HeLa (cervical)

Antimicrobial Properties

Another study highlighted the antibacterial and antifungal activities of pyrazole derivatives. The synthesized compounds were tested against various bacterial strains and fungi, showing promising results that suggest potential therapeutic applications in treating infections .

Agricultural Applications

The use of pyrazole derivatives in agriculture primarily revolves around their potential as agrochemicals. Compounds similar to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine have been investigated for their ability to act as herbicides or fungicides.

Herbicidal Activity

Studies have indicated that certain pyrazole compounds can inhibit the growth of specific weeds while being safe for crops. This selectivity is crucial for developing effective herbicides that minimize damage to desirable plants .

Herbicide CandidateTarget WeedEfficacy (%)
Pyrazole AAmaranthus spp.85
Pyrazole BChenopodium spp.78

Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

Recent research has explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The addition of these compounds has been shown to improve the performance characteristics of various polymer systems .

Polymer TypeProperty EnhancedImprovement (%)
PolyethyleneTensile Strength20
Polyvinyl ChlorideThermal Stability15

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound distinguishes itself from mono-pyrazole analogs through its bis-pyrazole architecture. Key structural comparisons with analogs from include:

Compound Name Structure Features Molecular Formula Molecular Weight (g/mol)
Target Compound Bis-pyrazole with ethyl, methyl, and methylene bridge C₁₁H₁₈N₆ 234.31
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Mono-pyrazole with 1,3-dimethyl and acetamide substituent C₇H₁₁N₃O 153.18
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) Mono-pyrazole with 1,3-dimethyl and N-methylacetamide C₈H₁₃N₃O 167.21
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) Mono-pyrazole with 1,3-dimethyl and N-methylamine C₆H₁₁N₃ 125.17
  • Substituent Positions : The target compound’s ethyl group at the 1-position (first pyrazole) and methyl groups at the 4-positions (both pyrazoles) introduce steric and electronic effects distinct from the 1,3-dimethyl substitution in compounds 13–15 .

Physical and Spectroscopic Properties

Property Target Compound (Inferred) Compound 13 Compound 14 Compound 15
Melting Point (°C) Not reported 43–45 128–130 Oil (liquid)
IR Peaks (cm⁻¹) NH (~3300), no carbonyl NH: 3123, CO: 1667 CO: 1681 NH: 3228
Key NMR Shifts (ppm) Pyrazole H-4 (~5–6) Pyrazole H-4: 5.95 Pyrazole H-4: 6.04 Pyrazole H-4: 5.27
  • Melting Points : The target’s higher molecular weight and rigid bis-pyrazole structure may result in a higher melting point than compound 15 but lower than compound 14 .
  • Spectroscopy : The absence of a carbonyl group in the target compound differentiates its IR profile from compounds 13 and 14. Pyrazole ring protons in the target are expected to resonate similarly to analogs (δ 5–6 ppm) .

Methodological Considerations

Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization . While focuses on synthetic protocols, the target compound’s structural analysis would benefit from these methodologies.

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and underlying mechanisms of action, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N5C_{12}H_{17}N_5, with a molecular weight of approximately 221.30 g/mol. The structural characteristics of this compound contribute to its biological properties, particularly its interactions with various biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole rings can exhibit antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
A549 (Lung)26
HepG2 (Liver)0.95

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

  • Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical for cell division and proliferation .
  • DNA Interaction : Compounds in this class can bind to DNA, disrupting replication and transcription processes. This interaction can lead to increased cytotoxicity in cancer cells .
  • Apoptosis Induction : Studies demonstrate that these compounds can trigger apoptotic pathways in cancer cells, contributing to their therapeutic efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation by inhibiting specific signaling pathways associated with inflammatory responses.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole-based compounds:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 12.50 µM against MCF7 breast cancer cells, indicating substantial growth inhibition .
  • Combination Therapies : Research suggests that combining pyrazole derivatives with existing chemotherapeutic agents may enhance therapeutic outcomes by overcoming resistance mechanisms in cancer cells .

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